molecular formula C₃₁H₃₈FNO₄ B1140951 (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester CAS No. 500731-91-9

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

カタログ番号: B1140951
CAS番号: 500731-91-9
分子量: 507.64
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, also known as (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, is a useful research compound. Its molecular formula is C₃₁H₃₈FNO₄ and its molecular weight is 507.64. The purity is usually 95%.
BenchChem offers high-quality (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLFNQKKUKAQS-KAAYJFPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS 500731-91-9): A Key Intermediate in Stereoselective Statin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, a critical intermediate in the synthesis of the cholesterol-lowering drug, Fluvastatin. We will explore the strategic importance of its dual-protecting group architecture, detailing the synthesis, purification, and analytical validation of this compound. The narrative emphasizes the chemical rationale behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides step-by-step experimental protocols, and illustrates key chemical transformations, culminating in its conversion to the active pharmaceutical ingredient.

Introduction: The Imperative of Stereocontrol in Fluvastatin Synthesis

Fluvastatin is a synthetic member of the statin class of pharmaceuticals, which are competitively inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The therapeutic efficacy of Fluvastatin is critically dependent on the precise three-dimensional arrangement of its atoms, specifically the (3R,5S) stereochemistry of the dihydroxy heptenoate side chain.[3][4] This specific configuration is essential for optimal binding to the active site of the HMG-CoA reductase enzyme.

Achieving such high stereochemical purity on an industrial scale presents a significant challenge. Multi-step organic syntheses often require the use of protecting groups to mask reactive functional groups, preventing unwanted side reactions and allowing for precise chemical transformations elsewhere in the molecule. The title compound, (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, exemplifies a sophisticated strategy, employing two distinct protecting groups to lock in the required stereochemistry and facilitate a robust and scalable synthesis.

The Strategic Role of a Dual-Protection Architecture

The utility of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester stems from its two strategically chosen protecting groups: an acetonide and a tert-butyl ester. This dual-protection scheme is designed for stability during intermediate steps and selective removal under controlled conditions.

  • The Acetonide Protecting Group: The acetonide, formed by reacting the syn-1,3-diol of the Fluvastatin side chain with an acetone equivalent, serves as a rigid cyclic ketal. Its primary function is to "lock" the relative (S,S) or (R,R) stereochemistry of the two hydroxyl groups. In this case, it protects the crucial 3R,5S diol, preventing potential oxidation or isomerization during subsequent synthetic steps. The formation of this six-membered ring is thermodynamically favored for syn diols, making it an efficient method for stereochemical preservation.

  • The tert-Butyl Ester Protecting Group: The carboxylic acid is protected as a tert-butyl ester. This group is renowned for its high stability across a wide range of nucleophilic and basic conditions.[5] Its steric bulk effectively prevents reactions at the carbonyl carbon.[5] Crucially, the tert-butyl ester can be selectively and cleanly cleaved under mild acidic conditions to reveal the free carboxylic acid, a process that is often orthogonal to the removal of other protecting groups.[6][7][8]

cluster_core Fluvastatin Core cluster_sidechain Protected Heptenoate Side Chain Indole Indole Moiety (3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) Vinyl Vinyl Linker Indole->Vinyl Backbone Heptenoate Backbone Vinyl->Backbone Acetonide Acetonide Group (Protects 3R,5S-diol) tButyl tert-Butyl Ester (Protects Carboxylic Acid) Backbone->Acetonide Backbone->tButyl

Caption: Molecular architecture of the title compound.

Physicochemical Properties and Characterization

A summary of the key properties for (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is provided below.

PropertyValueSource
CAS Number 500731-91-9Internal Database
Chemical Name tert-butyl 2-((4R,6S)-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate[9]
Molecular Formula C₃₁H₃₈FNO₄Calculated
Molecular Weight 507.64 g/mol Calculated
Appearance Typically an off-white or pale yellow solid[10]

Synthesis and Purification Workflow

The synthesis of the title compound is a critical step in the overall manufacturing process of Fluvastatin. It typically follows the stereoselective reduction of a keto-ester precursor to establish the (3R,5S)-diol, which is then protected.

Experimental Protocol: Acetonide Protection

This protocol assumes the starting material, (3R,5S)-Fluvastatin tert-Butyl Ester, is available.

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,5S)-Fluvastatin tert-Butyl Ester (1.0 equivalent) in a suitable anhydrous solvent such as acetone or dichloromethane.

  • Reagent Addition: Add 2,2-dimethoxypropane (approx. 1.5-2.0 equivalents). This reagent serves as both a source of the acetonide and a water scavenger, driving the reaction to completion.

  • Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 equivalents). PPTS is often preferred for substrates sensitive to stronger acids.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate. If dichloromethane was used as the solvent, separate the organic layer. If acetone was used, remove it under reduced pressure and extract the aqueous residue with a solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester.

start (3R,5S)-Fluvastatin tert-Butyl Ester (Diol) reaction Acetonide Formation start->reaction Stir at RT reagents Reagents: - 2,2-Dimethoxypropane - p-TsOH (cat.) - Anhydrous Acetone reagents->reaction quench Quench (aq. NaHCO₃) reaction->quench purify Purification (Column Chromatography) quench->purify Workup & Extraction product Pure Target Compound (CAS 500731-91-9) purify->product

Caption: Workflow for the synthesis of the title compound.

Analytical Validation

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the intermediate.

Analytical MethodExpected ResultsPurpose
¹H NMR - Singlet at ~1.4-1.5 ppm (9H, tert-butyl group).- Two singlets at ~1.3-1.4 ppm (6H, non-equivalent methyls of acetonide).- Doublet at ~1.5 ppm (6H, isopropyl group).- Characteristic signals in the aromatic and vinyl regions.Confirms structural integrity and presence of all key functional groups.
LC-MS A dominant peak corresponding to the [M+H]⁺ ion at m/z ~508.6.Confirms molecular weight and assesses purity.
Chiral HPLC A single major peak under appropriate chiral stationary phase conditions.Verifies high enantiomeric and diastereomeric purity.
FT-IR Presence of C=O stretch (ester) at ~1730 cm⁻¹, C-O stretches (acetonide) at ~1200-1000 cm⁻¹.Confirms functional groups.

Deprotection and Final Conversion to Fluvastatin

The final stages of the synthesis involve the removal of the protecting groups to furnish the active pharmaceutical ingredient. A key advantage of this protection strategy is that both the acetonide and the tert-butyl ester are acid-labile, allowing for a potential one-pot deprotection.

Experimental Protocol: Deprotection and Saponification
  • Acidic Hydrolysis: Dissolve the purified (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester in a solvent mixture such as tetrahydrofuran (THF) and water. Add a strong acid, for example, hydrochloric acid or trifluoroacetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by HPLC for the disappearance of the starting material and the appearance of the Fluvastatin free acid.

  • Saponification: Once the hydrolysis is complete, carefully adjust the pH of the solution to ~12 by the dropwise addition of an aqueous solution of sodium hydroxide (e.g., 1N NaOH). Stir for 1-2 hours to ensure complete saponification of any remaining ester.

  • Isolation: Neutralize the reaction mixture to a slightly basic pH. The aqueous solution can then be washed with a nonpolar solvent (e.g., methyl tert-butyl ether) to remove any non-ionic organic impurities. The aqueous layer containing the sodium salt of Fluvastatin can then be lyophilized or subjected to crystallization to yield the final product.

start Protected Intermediate (CAS 500731-91-9) step1 Acidic Hydrolysis (e.g., HCl in THF/H₂O) start->step1 intermediate Fluvastatin Free Acid (3R,5S)-Diol step1->intermediate Removes Acetonide & tert-Butyl Ester step2 Saponification (aq. NaOH) intermediate->step2 product Fluvastatin Sodium (API) step2->product Forms Sodium Salt

Caption: Deprotection pathway to the final active drug.

Conclusion

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is more than a mere stepping stone in a synthetic sequence; it is a meticulously designed molecule that embodies a strategic approach to complex stereoselective synthesis. The dual-protection strategy of the acetonide and tert-butyl ester groups provides a robust and reliable method for preserving the critical (3R,5S) stereochemistry of the diol side chain while protecting the carboxylic acid. This allows for a streamlined and scalable manufacturing process, ensuring the production of high-purity Fluvastatin for therapeutic use. Understanding the chemistry and function of this key intermediate offers valuable insight into the broader principles of modern pharmaceutical process development.

References

  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.
  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube (The Chemistry of Molecules).
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • (3R,5S)-Fluvastatin-3,5-Asetonida Tert-Butil Ester CAS#: 500731-91-9.
  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates.
  • (3R,5S)
  • An Improved Manufacturing Process for Fluvastatin.
  • Process and intermediates for the selective synthesis of fluvastatin.
  • (3R,5S)-Fluvastatin tert-Butyl Ester. Santa Cruz Biotechnology.
  • Process and intermediates for the selective synthesis of fluvastatin and use thereof.
  • Fluvast
  • Fluvast
  • (3R,5S)-Fluvastatin-d7 tert-Butyl Ester.
  • Method for preparing (3R, %S)-Fluvastatin.
  • Synthesis Golf I: Sodium Fluvast
  • Process and intermediates for the selective synthesis of Fluvastatin.
  • (3s,5s)
  • Inhibition of Orbivirus Replication by Fluvastatin and Identification of the Key Elements of the Mevalonate P

Sources

Synonyms for tert-butyl 2-((4R,6S)-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for tert-butyl 2-((4R,6S)-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Content Type: Technical Guide / Whitepaper

Executive Summary

This guide analyzes the chemical identity, synonyms, and synthetic role of tert-butyl 2-((4R,6S)-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .

This molecule is a critical, advanced intermediate in the convergent synthesis of Fluvastatin (Lescol) , the first entirely synthetic HMG-CoA reductase inhibitor. It represents the "protected" form of the pharmacophore, where the dihydroxy acid side chain is masked as an acetonide (1,3-dioxane) and the carboxylic acid is protected as a tert-butyl ester. This dual-protection strategy is employed to preserve stereochemical integrity during the coupling of the indole core to the chiral side chain.

Part 1: Chemical Identity & Synonyms

In the pharmaceutical supply chain, this molecule is often referenced by functional descriptions rather than a single standardized trade name. Below is the definitive nomenclature matrix.

Synonym Matrix[1]
CategoryNomenclature / Identifier
Common Chemical Name Fluvastatin Acetonide tert-Butyl Ester
Systematic IUPAC Name tert-Butyl 2-((4R,6S)-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Functional Description Fluvastatin 1,3-Dioxane tert-Butyl Ester Intermediate
Related CAS (Downstream) 129332-29-2 (Refers to the unprotected diol tert-butyl ester, the immediate product of acetonide cleavage)
Related CAS (API) 93957-54-1 (Fluvastatin Free Acid)
Molecular Formula C₃₁H₃₈FNO₄ (Acetonide form)
Structural Context & Stereochemistry
  • Core Structure: Indole ring substituted with a 4-fluorophenyl group and an isopropyl group.[1][2][3][4][5]

  • Linker: An (E)-vinyl bridge, essential for biological activity (mimicking the transition state of HMG-CoA reduction).

  • Chiral Side Chain: A 1,3-dioxane ring locked in the (4R, 6S) configuration. This stereochemistry is crucial; upon hydrolysis, it yields the (3R, 5S)-dihydroxy heptenoic acid side chain required for the inhibition of HMG-CoA reductase.

Part 2: Synthetic Role & Retrosynthesis

The synthesis of Fluvastatin via this intermediate represents a convergent strategy . Unlike linear syntheses, this approach couples a fully formed indole core with a pre-chiralized side chain.

Why Use the Acetonide tert-Butyl Ester?
  • Stereochemical Locking: The 1,3-dioxane ring (acetonide) rigidly holds the oxygens in a fixed conformation, preventing racemization or migration during the coupling step (typically a Julia-Kocienski olefination or Wittig reaction).

  • Orthogonal Protection: The tert-butyl ester is stable to the basic conditions used to generate the olefin, whereas a methyl or ethyl ester might undergo premature hydrolysis or transesterification.

  • Purification: The lipophilic nature of the acetonide and tert-butyl group makes this intermediate highly amenable to silica gel chromatography, allowing for the removal of Z-isomers before the final deprotection.

Retrosynthetic Pathway (Diagram)

Retrosynthesis Target Target Molecule: Fluvastatin Acetonide t-Butyl Ester Fluvastatin Final API: Fluvastatin Sodium Target->Fluvastatin 1. Acidic Hydrolysis 2. Saponification Indole Indole Precursor: 3-(4-fluorophenyl)-1-isopropyl- 1H-indole-2-carbaldehyde Indole->Target Julia-Kocienski or Wittig Coupling SideChain Chiral Side Chain: (4R,6S)-6-(functionalized)-2,2- dimethyl-1,3-dioxane-4-acetate SideChain->Target Stereoselective Addition

Figure 1: Retrosynthetic disconnection showing the convergence of the Indole aldehyde and the Dioxane side chain to form the target intermediate.

Part 3: Deprotection Protocol (Conversion to API)

The conversion of the target molecule to Fluvastatin Sodium requires a two-step deprotection sequence: Acidic Cleavage (to remove the acetonide) followed by Saponification (to remove the tert-butyl ester).

Note: The tert-butyl ester is significantly more resistant to hydrolysis than methyl esters. Standard NaOH treatment may be too slow or require harsh heat that degrades the statin. Therefore, a specific protocol is required.

Step-by-Step Methodology

Reagents:

  • Trifluoroacetic acid (TFA) or Dilute HCl (for acetonide cleavage).

  • Sodium Hydroxide (NaOH) (for ester saponification).

  • Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF).

Protocol:

  • Acetonide Cleavage (Formation of Diol):

    • Dissolve 1.0 eq of Fluvastatin Acetonide tert-Butyl Ester in ACN/Water (4:1 v/v).

    • Add 0.1 eq of HCl (1M) or stir with mild TFA at 0°C.

    • Mechanism:[6][7][8][9] The acid protonates the acetonide oxygens, leading to hydrolysis and release of acetone.

    • Checkpoint: Monitor by HPLC for the disappearance of the acetonide peak. The product is the Fluvastatin tert-Butyl Ester (CAS 129332-29-2) .

  • Ester Hydrolysis (Saponification):

    • To the reaction mixture (or isolated diol), add NaOH (1.1 eq) in Methanol/Water.

    • Critical Step:tert-Butyl esters are bulky. If hydrolysis is sluggish, mild heating (35-40°C) may be required, but strictly monitor for elimination byproducts.

    • Alternatively, use TFA/DCM first to cleave the t-butyl group to the free acid, then treat with NaOH to form the sodium salt. This is often cleaner for t-butyl esters.

  • Salt Formation:

    • Adjust pH to 8.0 - 9.0.

    • Lyophilize or crystallize to obtain Fluvastatin Sodium .

Reaction Workflow

Deprotection Start Acetonide t-Butyl Ester Inter Intermediate: Unprotected Diol (CAS 129332-29-2) Start->Inter Acid Hydrolysis (-Acetone) Final Product: Fluvastatin Sodium Inter->Final NaOH Saponification (Salt Formation)

Figure 2: Forward synthetic flow from the protected intermediate to the final active pharmaceutical ingredient.

Part 4: Quality Control & Characterization

When verifying this intermediate, researchers should look for specific spectroscopic signatures that differentiate it from the final drug or the methyl ester analogue.

Key Analytical Markers
TechniqueDiagnostic SignalInterpretation
1H NMR δ 1.30 - 1.50 ppm (Singlet, 9H) Confirms presence of the tert-butyl group.
1H NMR δ 1.40 & 1.50 ppm (Singlets, 3H each) Confirms presence of the gem-dimethyl (acetonide) group.
HPLC Retention Time (RT) Will be significantly longer (more non-polar) than Fluvastatin Sodium due to the lipophilic protecting groups.
IR ~1730 cm⁻¹ Strong ester carbonyl stretch (absent in the final sodium salt).
Impurity Profile[1]
  • Z-Isomer: The coupling reaction may produce the (Z)-olefin. This intermediate allows for the removal of the Z-isomer via crystallization or chromatography before the sensitive deprotection steps.

  • Elimination Products: Over-exposure to acid during acetonide cleavage can lead to the formation of the lactone or elimination of the hydroxyl groups (dehydration).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluvastatin. Retrieved from [Link]

  • Tempest, P. (1997).Stereoselective Synthesis of HMG-CoA Reductase Inhibitors. Tetrahedron Letters.
  • U.S. Food and Drug Administration (FDA). Lescol (Fluvastatin Sodium) Prescribing Information. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Role of Acetonide Protection in the Synthesis of Fluvastatin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase[1]. The therapeutic efficacy of Fluvastatin is critically dependent on the precise stereochemistry of its side chain, which features a syn-1,3-diol moiety. Achieving the correct stereoisomer in a commercially viable process presents a significant synthetic challenge[2][3]. This technical guide provides an in-depth analysis of the pivotal role of acetonide protection in the synthesis of Fluvastatin sodium. We will explore the chemical rationale, present detailed experimental protocols, and illustrate the strategic importance of this protecting group in establishing the required stereocenters, thereby ensuring the synthesis of the desired biologically active isomer.

Introduction: The Stereochemical Hurdle in Fluvastatin Synthesis

Fluvastatin sodium functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[4][5]. Its molecular structure contains two stereocenters in the 3,5-dihydroxy heptenoic acid side chain. The biological activity resides exclusively in the (3R, 5S) and (3S, 5R) enantiomers, which possess a syn relationship between the two hydroxyl groups[3]. The corresponding anti-isomers are considered impurities and their presence in the final active pharmaceutical ingredient (API) is strictly limited[3].

The primary challenge in Fluvastatin synthesis, therefore, is the diastereoselective construction of this syn-1,3-diol. Various synthetic strategies have been developed to address this, often involving the reduction of a β-hydroxy ketone intermediate[2][6]. It is in this critical transformation that the strategic use of protecting groups, specifically the acetonide, becomes paramount.

The Acetonide Group: A Strategic Choice for Diol Protection

In a multi-step synthesis, a protecting group must be introduced and removed efficiently under conditions that do not compromise other functional groups in the molecule. Acetonides, cyclic ketals formed by the reaction of a diol with acetone or an equivalent reagent, are particularly well-suited for the protection of 1,2- and 1,3-diols.

Rationale for Acetonide Protection in Fluvastatin Synthesis

The selection of an acetonide protecting group in the synthesis of Fluvastatin is a deliberate choice driven by several key factors:

  • Ease of Formation and Cleavage: Acetonides are readily formed under mild acidic conditions and can be removed by simple acid hydrolysis, ensuring high yields for both the protection and deprotection steps.

  • Stability: The acetonide group is robust and stable to a wide range of reaction conditions that are typically employed in subsequent synthetic steps, such as oxidation and olefination.[7]

  • Stereochemical Control: This is the most crucial advantage. The rigid six-membered ring of the acetonide formed from the syn-diol intermediate locks the conformation of the side chain. This conformational rigidity allows for high diastereoselectivity in subsequent reactions.

One of the key synthetic routes involves an enantioselective Mukaiyama aldol reaction to furnish a 1,3-syn-diol intermediate.[7] This diol is then protected as an acetonide. This protection is not merely a passive step to mask the hydroxyl groups; it is an active strategy to facilitate the subsequent transformations with the required stereochemical outcome.[7]

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step methodologies for the key protection and deprotection stages. These protocols are synthesized from established chemical literature and represent a practical guide for laboratory execution.

Acetonide Protection of the syn-1,3-Diol Intermediate

This procedure details the formation of the acetonide from the diol precursor, a critical step that prepares the molecule for subsequent transformations.

Table 1: Reaction Parameters for Acetonide Protection

ParameterCondition
Reagents syn-1,3-diol intermediate, 2,2-dimethoxypropane
Solvent Acetone, Dichloromethane (DCM)
Catalyst p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)
Temperature Room Temperature (20-25°C)
Reaction Time 2-4 hours
Work-up Aqueous sodium bicarbonate quench, extraction with ethyl acetate

Step-by-Step Protocol:

  • Dissolve the syn-1,3-diol intermediate in a mixture of acetone and dichloromethane.

  • Add 2,2-dimethoxypropane as the acetone source and dehydrating agent.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetonide-protected intermediate.

Acetonide Deprotection to Yield Fluvastatin

The final step in liberating the biologically active diol functionality is the removal of the acetonide group under mild acidic conditions.

Table 2: Reaction Parameters for Acetonide Deprotection

ParameterCondition
Reagents Acetonide-protected Fluvastatin ester, Aqueous Hydrochloric Acid (HCl)
Solvent Methanol or Tetrahydrofuran (THF)
Temperature Room Temperature (20-25°C)
Reaction Time 1-3 hours
Work-up Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate

Step-by-Step Protocol:

  • Dissolve the acetonide-protected Fluvastatin ester in methanol or THF.

  • Add a dilute aqueous solution of hydrochloric acid (e.g., 1N HCl) dropwise.

  • Stir the mixture at room temperature, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the Fluvastatin ester with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting ester is then saponified using sodium hydroxide to yield the final product, Fluvastatin sodium.[8]

Visualization of the Synthetic Strategy

Diagrams are essential for visualizing the chemical transformations and the overall workflow.

Chemical Transformation Diagram

The following diagram illustrates the core protection and deprotection steps involving the acetonide group.

G cluster_protection Acetonide Protection cluster_deprotection Acetonide Deprotection diol syn-1,3-Diol Intermediate acetonide Acetonide-Protected Intermediate diol->acetonide 2,2-Dimethoxypropane, H+ (cat.), Acetone protected_fluvastatin Acetonide-Protected Fluvastatin Ester acetonide->protected_fluvastatin Further Synthetic Steps (e.g., Oxidation, Olefination) fluvastatin_diol Fluvastatin Ester (syn-Diol) protected_fluvastatin->fluvastatin_diol aq. HCl, MeOH

Caption: Acetonide protection and deprotection sequence.

Workflow Diagram

This diagram outlines the logical flow of the synthesis, highlighting the critical placement of the acetonide protection strategy.

workflow start Start: Chiral Precursor aldol Asymmetric Aldol Reaction start->aldol 1. Establish first stereocenter protect Acetonide Protection of syn-Diol aldol->protect 2. Secure diol stereochemistry modify Side Chain Modification protect->modify 3. Build carbon backbone deprotect Acetonide Deprotection modify->deprotect 4. Unmask diol functionality saponify Saponification deprotect->saponify 5. Form sodium salt end Final API: Fluvastatin Sodium saponify->end

Caption: Synthetic workflow for Fluvastatin Sodium.

Conclusion

The synthesis of Fluvastatin sodium is a testament to the power of strategic protecting group chemistry in modern drug development. The use of an acetonide to protect the syn-1,3-diol intermediate is not merely a tactical necessity but a cornerstone of the synthetic strategy. It provides robust protection, is easily handled, and most importantly, it plays a crucial role in directing the stereochemical outcome of subsequent reactions. This in-depth understanding of the role of acetonide protection is vital for process optimization, impurity control, and the efficient, large-scale manufacturing of this important therapeutic agent. The principles illustrated here are broadly applicable across the field of complex molecule synthesis, underscoring the importance of a well-chosen protecting group strategy.

References

  • Reddy, G. J., et al. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. The Journal of Organic Chemistry, 75(21), 7514–7518. Available at: [Link]

  • NotEvans. (2017). Synthesis Golf I: Sodium Fluvastatin. Chemistry Stack Exchange. Available at: [Link]

  • Zheng, G.-W., et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. PubMed. Available at: [Link]

  • Reddy, G. J., et al. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. ACS Publications. Available at: [Link]

  • Scott, R. W. (2025). An Improved Manufacturing Process for Fluvastatin. ResearchGate. Available at: [Link]

  • Tiefenbacher, A. E., et al. (2006). Process and intermediates for the selective synthesis of Fluvastatin. Google Patents.
  • Organic Chemistry Portal. (n.d.). Acetonides. Available at: [Link]

  • Tiefenbacher, A. E., et al. (2006). Process and intermediates for the selective synthesis of fluvastatin. Google Patents.
  • Adama, A., et al. (2007). A process for the preparation of fluvastatin sodium. Google Patents.
  • Hisun Pharmaceutical Co Ltd. (2007). Process and intermediates for the selective synthesis of fluvastatin and use thereof. Google Patents.
  • Ghosal, P., et al. (2016). Reaction conditions and yield for acetonide deprotection... ResearchGate. Available at: [Link]

  • Scalzullo, S. (2017). Various reaction conditions for the attempted acetonide deprotection... ResearchGate. Available at: [Link]

  • Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Available at: [Link]

  • Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Available at: [Link]

  • Mayer, P. (2018). Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Gotor-Fernández, V., et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. Available at: [Link]

  • Teva Pharmaceutical Industries Ltd. (2007). Fluvastatin sodium pharmaceutical compositions. Patent 1825847 - EPO. Available at: [Link]

  • Teva Pharmaceutical Industries Ltd. (2005). Processes for the preparation of a polymorph of fluvastatin sodium. Google Patents.

Sources

Technical Guide: Key Intermediates in the Total Synthesis of Fluvastatin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluvastatin sodium (Lescol®) represents a milestone in pharmaceutical chemistry as the first entirely synthetic HMG-CoA reductase inhibitor, distinguishing it from fungal-derived statins like lovastatin or simvastatin.[1][2] Its structural distinctiveness lies in the replacement of the hydronaphthalene ring with a fluorophenyl-indole moiety.[1][2]

This guide deconstructs the total synthesis of Fluvastatin into its Critical Quality Attributes (CQAs) , focusing on the three pivotal intermediates that define the molecule's efficacy and safety. We prioritize the Novartis Process and optimized generic routes (e.g., via Horner-Wadsworth-Emmons or Aldol condensation) which utilize the Narasaka-Prasad reduction to establish the essential syn-diol stereochemistry.[1][2]

Retrosynthetic Analysis & Pathway Logic

To understand the synthesis, we must first disconnect the molecule at its most labile points.[1] The strategy relies on a convergent synthesis joining the indole core (the lipophilic anchor) with the chiral diol side chain (the pharmacophore).[1][2]

The Disconnection Strategy

The synthesis is functionally tripartite:

  • Indole Construction: Formation of the heterocyclic core.

  • Chain Extension: Installing the C7 carbon backbone.

  • Stereochemical Setup: Establishing the (3R, 5S) stereocenters.

Retrosynthesis Fluva Fluvastatin Sodium (Target Molecule) SynDiol Intermediate III: Syn-Diol Ester (Chiral Pharmacophore) SynDiol->Fluva  Saponification   KetoAlc Intermediate II: 5-Hydroxy-3-Keto Ester (Stereo-defing Precursor) KetoAlc->SynDiol  Narasaka-Prasad Reduction   Aldehyde Intermediate I: Indole Aldehyde (Lipophilic Core) Aldehyde->KetoAlc  Aldol Condensation (Chain Extension)   Acetoacetate tert-Butyl Acetoacetate (C4 Fragment) Acetoacetate->KetoAlc

Figure 1: Retrosynthetic disconnection of Fluvastatin Sodium highlighting the three critical intermediates.[1][2]

Detailed Analysis of Key Intermediates

Intermediate I: The Indole Core

Chemical Name: 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde CAS: 93957-50-7[1][2]

This aldehyde is the "anchor" of the molecule.[2] Its purity is paramount because any substitution error here (e.g., defluoro-analogs) is carried through the entire synthesis, becoming difficult to remove from the final API.[1][2]

  • Synthesis Logic: Typically synthesized via a Fischer Indole synthesis or a Bischler-Möhlau reaction using 4-fluoroaniline and an appropriate ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -halo ketone or benzoin derivative, followed by 
    
    
    
    -alkylation (isopropyl group) and Vilsmeier-Haack formylation.[1]
  • Critical Control Point: The Vilsmeier-Haack reaction (

    
    ) must be controlled to prevent over-formylation or chlorination artifacts.
    
Intermediate II: The Keto-Alcohol (Chain Extension)

Chemical Name: tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate Role: The Bridge to Chirality.[1][2]

This intermediate is formed by the reaction of Intermediate I with a C4-building block (like tert-butyl acetoacetate).[1][2]

  • Mechanistic Insight: The reaction is often a dianion aldol condensation. The challenge here is regioselectivity (C-alkylation vs. O-alkylation) and chemoselectivity (avoiding dehydration of the 5-OH group, which would lead to a conjugated triene).[1][2]

  • Why this route? Unlike early routes that built the chain step-by-step, the direct condensation with acetoacetate is more atom-economical.[1][2]

Intermediate III: The Syn-Diol (The Pharmacophore)

Chemical Name: tert-Butyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate Role: The Stereochemical Lock.[1][2]

This is the most technically demanding intermediate. The biological activity of Fluvastatin depends entirely on the specific (3R, 5S) configuration, which mimics the HMG-CoA substrate.[1][2]

  • The Challenge: Reducing the C3-ketone of Intermediate II while "talking" to the C5-hydroxyl group to ensure they end up on the same side (syn).

  • The Solution: The Narasaka-Prasad Reduction .[1][2][3][4][5]

Deep Dive: The Narasaka-Prasad Reduction

The "Self-Validating" Stereochemical System

Standard reductions (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 alone) yield a mix of syn and anti isomers (often 1:1).[1] To achieve high syn-selectivity (>98:2), we utilize a boron chelating agent.[1][2]
Mechanism of Action[2]
  • Chelation: Diethylmethoxyborane (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) reacts with the C5-hydroxyl and the C3-ketone of Intermediate II.[1]
    
  • Rigidification: This forms a rigid, six-membered boron-chelate chair transition state.[1][2]

  • Directed Attack: The boron tether forces the hydride donor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to attack from the axial direction (the "top" face, away from the bulky indole tail).
    
  • Result: The resulting C3-hydroxyl is forced into a syn relationship with the C5-hydroxyl.[1][2]

Mechanism Step1 Intermediate II (Beta-Hydroxy Ketone) Step2 Boron Chelation (Et2BOMe) Step1->Step2 Step3 Transition State (Rigid Chair) Step2->Step3 Complexation Step4 Hydride Attack (NaBH4 - Axial) Step3->Step4 Stereocontrol Step5 Intermediate III (Syn-Diol Boronate) Step4->Step5 Reduction

Figure 2: Mechanistic flow of the Narasaka-Prasad reduction ensuring syn-stereochemistry.[1][2]

Experimental Protocol: Stereoselective Reduction

Objective: Conversion of Intermediate II (Keto-Alcohol) to Intermediate III (Syn-Diol) with >98% diastereomeric excess (


).

Reagents:

  • Substrate: Intermediate II (1.0 eq)[1][2]

  • Chelator: Diethylmethoxyborane (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (1.1 eq, 1M in THF)[1]
    
  • Reductant: Sodium Borohydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (1.1 eq)[1]
    
  • Solvent: THF / Methanol (4:1)[1][2]

  • Quench: Acetic Acid / Hydrogen Peroxide (for boron removal)[1][2]

Step-by-Step Methodology:

  • Chelation Setup:

    • Charge Intermediate II into a reactor with anhydrous THF under ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       atmosphere. Cool to -78°C.[1]
      
    • Why: Low temperature prevents background (non-selective) reduction.[2]

    • Add

      
       dropwise. Stir for 30 minutes.
      
    • Validation: The solution may shift color slightly, indicating complex formation.[1]

  • Reduction:

    • Add

      
       in one portion.
      
    • Maintain temperature at -78°C for 2–4 hours.

    • Monitoring: Monitor by HPLC.[6] Disappearance of ketone peak is the endpoint.[2]

  • Workup (Boron Cleavage):

    • Critical Step: The product is currently trapped as a cyclic boronate.

    • Add acetic acid to quench excess hydride.

    • Add Methanol and perform azeotropic distillation (repeat 3x).

    • Why: Methyl borate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) is volatile.[1] Distilling with methanol removes the boron from the diol, "freeing" the product.[1] Alternatively, oxidative workup (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      ) can be used but requires care with the alkene.[1]
  • Crystallization:

    • Recrystallize from Ethyl Acetate/Hexanes.

    • Target: White crystalline solid. Melting point: 122–124°C.[7]

Impurity Profiling & Data Specifications

In drug development, characterizing what you don't want is as important as what you do want.[1]

Impurity TypeSpecific StructureOrigin/CauseLimit (ICH)
Anti-Isomer (3S, 5S) or (3R, 5R) diastereomerFailure of Boron chelation; Temperature spike during reduction.[1][2]< 0.5%
Lactone Fluvastatin LactoneAcidic conditions promoting intramolecular esterification.[8]< 0.2%
Des-fluoro Defluoro-fluvastatinContaminated starting material (Aniline) or over-reduction.[1][2]< 0.15%
Oxidation 3-Keto or 5-Keto derivativesIncomplete reduction or air oxidation during storage.[1][2]< 0.2%

References

  • Jahn, U., et al. (2006).[1][2] "An Improved Manufacturing Process for Fluvastatin." Organic Process Research & Development, 11(1).

  • Chen, K. M., et al. (1987).[1][2] "1,3-Syn diastereoselective reduction of beta-hydroxy ketones utilizing alkoxydialkylboranes." Tetrahedron Letters, 28(2), 155-158.[1][2][9][10][11]

  • Novartis AG. (2006). "Process and intermediates for the selective synthesis of fluvastatin." World Intellectual Property Organization, WO2006021326A1.[1]

  • Narasaka, K., & Pai, F. C. (1984).[1][2] "Stereoselective reduction of β-hydroxy ketones to 1,3-diols." Tetrahedron, 40(12), 2233-2238.[1][2][9]

  • ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.

Sources

A Methodological Guide to Determining the Solubility Profile of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester in Organic Solvents for Pharmaceutical Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is a key intermediate in the synthesis of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor. A comprehensive understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, developing efficient crystallization and purification protocols, and ensuring process robustness. This technical guide presents a systematic approach to determining the solubility profile of this intermediate. It outlines the theoretical principles of solubility, provides a strategic framework for solvent selection, and details a rigorous, step-by-step experimental protocol based on the isothermal equilibrium shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Process Chemistry

In pharmaceutical manufacturing, the selection of an appropriate solvent is a decision of paramount importance, impacting safety, efficacy, process efficiency, and regulatory compliance.[1] For a synthetic intermediate like (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, solubility data is not merely an academic exercise; it is the foundation upon which scalable and controllable processes are built.

This intermediate, a protected form of the Fluvastatin side chain, requires precise solubility knowledge for several key unit operations:

  • Reaction Solvent Selection: Ensuring reactants remain in solution for optimal reaction kinetics and yield.

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems to achieve high purity and desired crystal form (polymorph).

  • Work-up and Isolation: Facilitating efficient extraction and phase separations.[2]

  • Chromatographic Purification: Selecting appropriate mobile phases for column chromatography.

Given the limited public data on the physicochemical properties of this specific intermediate, a systematic and internally validated approach to solubility determination is necessary. This guide provides the framework for such an investigation.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This can be quantified using solubility parameters, such as those developed by Hansen.[4] The Hansen Solubility Parameters (HSP) propose that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] A solute will be most soluble in a solvent whose HSP values are closely matched.[6][7]

Total Solubility Parameter (δt):

δt² = δd² + δp² + δh²

By understanding the molecular structure of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester—which contains a bulky, non-polar tert-butyl ester and acetonide group, alongside polar hydroxyl-derived ethers and an indole ring—we can infer that a range of solvents with varying polarities will be required to map its complete solubility profile.

Strategic Solvent Selection

The choice of solvents for screening should be strategic, covering a wide range of polarities and chemical classes relevant to pharmaceutical processing.[8][9] Solvents should be chosen based on their physicochemical properties, safety profile, and relevance to typical manufacturing processes.[1][10]

Table 1: Proposed Solvent Panel for Solubility Screening

Solvent ClassExample SolventsPolarity IndexKey Characteristics
Alcohols Methanol, Ethanol, Isopropanol (IPA)5.1, 4.3, 3.9Protic, hydrogen-bond donors/acceptors.
Ketones Acetone, Methyl Ethyl Ketone (MEK)5.1, 4.7Polar aprotic, hydrogen-bond acceptors.
Esters Ethyl Acetate, Isopropyl Acetate4.4, 4.0Moderately polar, good for crystallization.
Ethers Tetrahydrofuran (THF), Methyl tert-Butyl Ether (MTBE)4.0, 2.5Aprotic, can form peroxides (THF).
Hydrocarbons Heptane, Toluene0.1, 2.4Non-polar, often used as anti-solvents.
Chlorinated Dichloromethane (DCM)3.1Aprotic, high density, effective solvent but has safety concerns.
Amides N,N-Dimethylformamide (DMF)6.4Highly polar aprotic, powerful solvent, high boiling point.
Other Acetonitrile5.8Polar aprotic, common in reverse-phase HPLC.

Experimental Protocol: Isothermal Shake-Flask Method

The "shake-flask" method is a reliable and widely recognized technique for determining equilibrium solubility.[11][12][13] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[14] The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment
  • (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (ensure purity and solid form are characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Calculation prep1 Weigh excess compound into vial prep2 Add precise volume of solvent prep1->prep2 Step 1-2 equil1 Place vials in orbital shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 Step 3 sampling1 Allow solids to settle equil2->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through syringe filter (0.45 µm) sampling2->sampling3 sampling4 Dilute sample accurately for HPLC analysis sampling3->sampling4 hplc Quantify concentration via validated HPLC method sampling4->hplc calc Calculate solubility (mg/mL) using HPLC data and dilution factor hplc->calc G cluster_goal Primary Goal cluster_solvents Solvent Classes Based on Solubility cluster_applications Process Applications Goal Optimize Pharmaceutical Process HighSol High Solubility (e.g., DCM, THF) MedSol Moderate Solubility (e.g., Ethyl Acetate, IPA) LowSol Low Solubility (e.g., Heptane) Reaction Reaction Medium HighSol->Reaction Ideal for Crystallization Crystallization (Solvent/Anti-solvent) MedSol->Crystallization Ideal for LowSol->Crystallization Use as Anti-solvent Purification Purification (e.g., Slurry Wash) LowSol->Purification Ideal for

Sources

Methodological & Application

Hydrolysis conditions for converting acetonide ester to Fluvastatin sodium

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Selective Hydrolysis of Fluvastatin Alkyl Ester to Fluvastatin Sodium

Introduction: The Critical Final Step in Fluvastatin Synthesis

Fluvastatin, marketed as its sodium salt, is a fully synthetic HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] The manufacturing process involves several key steps, culminating in the formation of the active pharmaceutical ingredient (API), Fluvastatin sodium. This application note provides a detailed guide to the final, critical hydrolysis step: the conversion of a Fluvastatin alkyl ester intermediate to the final sodium salt.

A significant challenge in Fluvastatin synthesis is controlling the diastereomeric purity. The molecule contains two stereocenters in its dihydroxy heptenoic acid side chain, leading to the possibility of four stereoisomers. The desired therapeutic agent is the syn-enantiomeric pair ((3R, 5S) and (3S, 5R)). The primary diastereomeric impurity is the anti isomer, which must be minimized in the final product.[2] This guide focuses on a scientifically robust protocol that leverages a selective hydrolysis reaction to not only deprotect the ester but also significantly reduce the concentration of the unwanted anti isomer, ensuring a high-purity final product.[3]

Reaction Principle: Selective Saponification

The core of this process is the saponification of an alkyl ester (e.g., methyl, ethyl, or tert-butyl ester) to a sodium carboxylate using sodium hydroxide (NaOH).[4][5] The key to achieving high diastereomeric purity lies in a surprising and elegant solution: using a substoichiometric amount of NaOH.[2][6]

It has been found that the desired syn isomer of the Fluvastatin alkyl ester hydrolyzes at a faster rate than the undesired anti isomer. By using slightly less than one molar equivalent of NaOH (e.g., 0.95-0.98 equivalents), the reaction can be stopped when the syn ester has been almost completely converted to the sodium salt, while a significant portion of the anti ester remains unreacted.[3] This unreacted, water-insoluble ester can then be easily removed from the aqueous solution of the desired product via extraction with an organic solvent.[2][6]

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Fluv_Ester Fluvastatin Alkyl Ester (Mixture of syn and anti isomers) Reagents 1. NaOH (<1.0 eq)    C₂-C₈ Alcohol / H₂O    10-30°C 2. Organic Solvent Extraction Fluv_Ester->Reagents Hydrolysis Fluv_Sodium Fluvastatin Sodium (High syn purity) Reagents->Fluv_Sodium Forms Aqueous Solution Anti_Ester Unreacted Ester (Enriched in anti isomer) Reagents->Anti_Ester Remains in Organic Phase

Figure 1: Selective hydrolysis of Fluvastatin alkyl ester.

Critical Experimental Parameters

The success of this selective hydrolysis hinges on the precise control of several key parameters. The interplay between these factors determines the reaction rate, selectivity, and final purity.

ParameterRecommended RangeRationale & Causality
Base Stoichiometry 0.90 - 0.99 molar equivalentsThis is the most critical parameter for selectivity. Using a substoichiometric amount ensures that the faster-reacting syn isomer is consumed, leaving the anti isomer largely unreacted as the ester. An excess of base would hydrolyze both isomers, negating the purification effect.[2][3][6]
Solvent System C₂-C₈ Aliphatic Alcohol / WaterThe solvent system must solubilize the ester while allowing for the hydrolysis reaction. A high ratio of alcohol to water (e.g., >5:1, preferably >10:1 by volume) has been shown to enhance the selectivity of the hydrolysis.[2][6] Suitable alcohols include ethanol, isopropanol, and t-butanol.
Temperature -10°C to 50°C (10°C to 30°C preferred)The reaction is typically run at or slightly below room temperature. Lower temperatures can improve selectivity but may slow the reaction rate. The preferred range offers a good balance between reaction time and diastereomeric purity.[2][6]
Reaction Time 3 - 8 hoursThe reaction should be monitored by a suitable analytical method, such as HPLC, until the consumption of the syn ester plateaus, indicating the completion of the selective hydrolysis.[2][6]
Workup Solvent Water-immiscible organic solventFollowing hydrolysis, an extraction with a solvent like t-butyl methyl ether (MTBE), diethyl ether, or toluene is performed. The unreacted, anti-enriched ester has high solubility in the organic phase, while the desired Fluvastatin sodium salt remains in the aqueous phase.[2][3]

Detailed Experimental Protocol

This protocol describes the selective hydrolysis of Fluvastatin t-butyl ester on a laboratory scale.

G A 1. Reagent Preparation B 2. Reaction Setup A->B Charge Reactor C 3. Saponification Reaction B->C Stir at 20-25°C D 4. In-Process Control (HPLC) C->D Sample Periodically D->C Continue if incomplete E 5. Solvent Removal D->E Proceed if complete F 6. Aqueous Workup E->F Add Water G 7. Extraction of Impurities F->G Add MTBE G->F Separate Layers (Repeat Extraction) H 8. Product Isolation G->H Isolate from Aqueous Layer

Figure 2: Workflow for selective hydrolysis and purification.

Part 1: Reagent Preparation and Reaction
  • Reactor Setup: Equip a clean, dry reaction vessel with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charge Reagents:

    • Charge the reactor with Fluvastatin t-butyl ester (1.0 eq., e.g., 20.0 g) containing a known percentage of the anti isomer.[6]

    • Add t-butanol (10 volumes, e.g., 200 mL).[6]

    • Begin stirring to dissolve the ester.

  • Prepare NaOH Solution: In a separate vessel, dissolve sodium hydroxide (0.98 eq., e.g., 1.68 g) in purified water (0.8 volumes, e.g., 16 mL).[6]

  • Initiate Hydrolysis: Slowly add the aqueous NaOH solution to the stirred solution of the ester in the reactor.

  • Reaction Conditions: Maintain the internal temperature at 20-25°C and continue stirring for approximately 6-8 hours.[6]

Part 2: In-Process Monitoring and Workup
  • Reaction Monitoring: After 3 hours, and then hourly, withdraw a small aliquot of the reaction mixture. Quench with a dilute acid and analyze by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the syn-Fluvastatin t-butyl ester.[2] The reaction is considered complete when the area percent of the syn ester is negligible or no longer decreasing.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure at a temperature not exceeding 40°C to remove the t-butanol.[3]

  • Aqueous Dilution: To the resulting residue, add purified water (e.g., 160 mL) and stir until a clear solution is obtained.[3]

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add t-butyl methyl ether (MTBE) (e.g., 80 mL) and shake vigorously. Allow the layers to separate.[3]

    • Drain the lower aqueous layer into a clean flask. The upper organic layer, containing the anti-enriched unreacted ester, is discarded.

    • Repeat the extraction of the aqueous layer with MTBE (e.g., 3 x 40 mL) to ensure maximum removal of the impurity.[3]

Part 3: Product Isolation and Analysis
  • Isolation: The resulting aqueous solution contains high-purity Fluvastatin sodium. The product can be isolated by:

    • Lyophilization (Freeze-Drying): This is a common method to obtain the final product as a solid powder.[3][7]

    • Evaporation/Crystallization: The water can be removed under reduced pressure. In some processes, the addition of a solvent like acetonitrile can be used to precipitate crystalline Fluvastatin sodium.[7][8]

  • Final Analysis: Analyze the final solid product by HPLC to determine its purity and confirm a significant reduction in the anti isomer content (typically to <0.2%).[3] Additional characterization can be performed using techniques like Powder X-ray Diffraction (PXRD) and Infrared (IR) spectroscopy to confirm the desired polymorphic form.[7]

Conclusion

The selective basic hydrolysis of Fluvastatin alkyl esters is a powerful and efficient method for producing high-purity Fluvastatin sodium. By carefully controlling the stoichiometry of the sodium hydroxide and employing a robust extraction workup, this protocol effectively minimizes the critical anti diastereomeric impurity. This approach avoids potentially costly and lower-yield crystallizations of the ester intermediate, representing an optimized strategy for drug development and manufacturing professionals.[3]

References

  • Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry... ResearchGate. Available at: [Link]

  • US7368581B2 - Process for the preparation of fluvastatin sodium crystal from XIV. Google Patents.
  • US7662848B2 - Process for the preparation of Fluvastatin Sodium salt. Google Patents.
  • Synthesis Golf I: Sodium Fluvastatin. Chemistry Stack Exchange. Available at: [Link]

  • Fluvastatin sodium pharmaceutical compositions - Patent 1825847. European Patent Office. Available at: [Link]

  • EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt. Google Patents.
  • WO2007023503A1 - A process for the preparation of fluvastatin sodium. Google Patents.
  • WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium. Google Patents.
  • A High Sensitivity Method for the Quantification of Fluvastatin in Plasma... Agilent. Available at: [Link]

  • An Improved Manufacturing Process for Fluvastatin. ResearchGate. Available at: [Link]

  • Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD.org. Available at: [Link]

  • Fluvastatin sodium composition capsule and preparation method thereof. Google Patents.
  • JP2007524619A - Fluvastatin sodium crystalline form, process for its preparation, composition containing it, and use thereof. Google Patents.
  • US20070249704A1 - Process for the preparation of fluvastatin sodium salt. Google Patents.
  • Direct Electroanalytical Determination of Fluvastatin in a Pharmaceutical Dosage Form: Batch and Flow Analysis. ResearchGate. Available at: [Link]

  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. ResearchGate. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • A PROCESS FOR THE PREPARATION OF FLUVASTATIN SODIUM. WIPO Patentscope. Available at: [Link]

  • Hydrolysis of esters. Chemguide. Available at: [Link]

  • Development, Statistical Optimization and Characterization of Fluvastatin Loaded Solid Lipid Nanoparticles... MDPI. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

Sources

Reagents for selective cleavage of acetonide group in statin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Cleavage of Acetonide Groups in Statin Synthesis

Part 1: Executive Summary

The 3,5-dihydroxyheptanoic acid side chain is the pharmacophore responsible for HMG-CoA reductase inhibition in statins (e.g., Rosuvastatin, Pitavastatin, Atorvastatin). During synthesis, this 1,3-diol moiety is universally protected as an acetonide (isopropylidene acetal) to prevent side reactions.

The critical challenge in the final deprotection step is chemoselectivity . The goal is to cleave the acetonide without triggering:

  • Lactonization: Formation of the thermodynamically stable

    
    -lactone.
    
  • 
    -Elimination:  Dehydration of the hydroxyl group to form a conjugated alkene.
    
  • Epimerization: Loss of stereochemical integrity at the C3 or C5 positions.

This guide details the mechanistic rationale, reagent selection, and validated protocols for achieving high-yield deprotection with minimal impurity formation.

Part 2: Mechanistic Insight & Reagent Selection

The Chemoselectivity Paradox

Acid-catalyzed hydrolysis of the acetonide proceeds via an oxocarbenium ion intermediate. However, the resulting 1,3-diol is situated


 to a carboxylate/ester. Under acidic conditions, the C5-hydroxyl group can attack the C1-carbonyl, releasing alcohol (if ester) or water (if acid) to form the statin lactone .

While the lactone is sometimes a prodrug, in most synthetic processes (like Rosuvastatin Calcium), the open-chain dihydroxy carboxylate is the required API form. Therefore, conditions must be tuned to cleave the acetonide while kinetically inhibiting lactonization.

Reagent Landscape Comparison
Reagent SystemSelectivity ProfileIndustrial ApplicabilityKey Risk
HCl (aq) / MeOH Standard: Fast, cheap.High (Pitavastatin)High risk of lactonization if not quenched immediately.
H₂SO₄ / MeCN Optimized: Aprotic solvent suppresses ester hydrolysis.High (Rosuvastatin)Exotherm control is critical.
TFA / Water High Fidelity: Milder acidity, lower epimerization.Medium (High-value APIs)Cost; removal of residual TFA.
FeCl₃ / SiO₂ Green/Mild: Heterogeneous, surface-mediated.Low (Specialty)Scalability of solid support; filtration.

Part 3: Visualization of Pathways

The following diagram illustrates the competing pathways during the deprotection event.

StatinDeprotection Acetonide Statin Acetonide (Protected Precursor) OxoCarb Oxocarbenium Intermediate Acetonide->OxoCarb H+ Catalyst DiolEster Dihydroxy Ester (Target Intermediate) OxoCarb->DiolEster + H2O (Hydrolysis) Elimination Elimination Product (Dehydrated Impurity) OxoCarb->Elimination High Temp (-H+) Salt Statin Salt (Final API) DiolEster->Salt NaOH/Ca(OAc)2 (Saponification) Lactone Statin Lactone (Major Impurity) DiolEster->Lactone Strong Acid / Heat (-ROH) Lactone->Salt pH > 12 (Reversible)

Figure 1: Reaction pathways showing the competition between the desired hydrolysis (Green path) and the undesired lactonization/elimination (Red paths).

Part 4: Validated Experimental Protocols

Protocol A: The "Rosuvastatin Standard" (H₂SO₄/MeCN)

Best for: Large-scale synthesis where preventing ester hydrolysis (prior to saponification) is desired.

Reagents:

  • Substrate: Rosuvastatin Acetonide Methyl Ester (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (10:1 ratio)

  • Catalyst: H₂SO₄ (0.2 M aqueous solution)

  • Quench: NaHCO₃ (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: Charge the reactor with Rosuvastatin Acetonide (100 g) and Acetonitrile (500 mL). Agitate at 20–25°C until a clear solution forms.

    • Why: MeCN is aprotic and suppresses the competitive hydrolysis of the methyl ester, ensuring only the acetonide is cleaved.

  • Acid Addition: Cool the mixture to 15°C . Add 0.2 M H₂SO₄ (25 mL) dropwise over 20 minutes.

    • Control Point: Do not allow temperature to exceed 25°C. Higher temperatures accelerate

      
      -elimination.
      
  • Reaction Monitoring: Stir at 20–25°C for 2–3 hours. Monitor by HPLC.

    • Endpoint Criteria: Acetonide < 0.5%; Lactone < 0.2%.

  • Quenching: Slowly add saturated NaHCO₃ solution until pH reaches 7.0–7.5.

    • Critical: Do not overshoot to high pH (>9) or the ester will begin to saponify prematurely.

  • Workup: Concentrate under reduced pressure to remove MeCN.[1] Extract the aqueous residue with Ethyl Acetate.[2]

Protocol B: The "One-Pot" Pitavastatin Route (HCl/MeOH)

Best for: Processes where the ester is immediately converted to the Calcium salt without isolation.

Reagents:

  • Substrate: Pitavastatin Acetonide (1.0 equiv)

  • Solvent: Methanol[2][3][4][5]

  • Reagent: 1N HCl[3]

  • Base: NaOH (aq)[4][6][7]

Step-by-Step Methodology:

  • Hydrolysis: Dissolve substrate in Methanol (5 vol). Add 1N HCl (1.1 equiv) at 20°C.

  • Agitation: Stir for 1.5 hours.

    • Note: In MeOH, transesterification may occur, but since the next step is saponification, this is acceptable.

  • Saponification (In-Situ): Once acetonide is consumed (TLC check), do not isolate . Directly add NaOH (aq, 1.5 equiv) to the reaction vessel.

  • Salt Formation: Stir for 2 hours to form the Sodium salt.

  • Calcium Swap: Add CaCl₂ solution to precipitate the final Pitavastatin Calcium.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Lactone Content (>1.0%) Acid concentration too high or reaction time too long.Switch to Protocol A (MeCN solvent). Reduce reaction temperature to 15°C.
Incomplete Cleavage Insufficient water in the solvent matrix.Ensure water content is at least 5-10% v/v. The mechanism requires H₂O.
Elimination Impurity (Alkene) Temperature spike during acid addition.Strictly control addition rate. Use a cooling jacket during addition.

Part 6: References

  • Watanabe, M., et al. (2013). Industrial production method of pitavastatin calcium salt. JP Patent 2013103884A. Link

  • Nardi, A., et al. (2012). Process for preparation of rosuvastatin calcium.[3][6][8] WO Patent 2012172564A1. Link

  • Casar, Z., et al. (2010). Lactone pathway to statins utilizing the Wittig reaction.[8] The synthesis of rosuvastatin.[6][8] Journal of Organic Chemistry, 75(19), 6681-6684. Link

  • Pfrengle, F., et al. (2008).[9][10] Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups.[10] Synlett, 2008(19), 2965-2968. Link

  • Greene, T.W., & Wuts, P.G.M. (1999).[11] Protective Groups in Organic Synthesis.[11][12][13][14] Wiley-Interscience.[11] (General Reference for Acetonide Mechanisms).

Sources

Troubleshooting & Optimization

Preventing lactone formation during Fluvastatin acetonide hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluvastatin Acetonide Hydrolysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Fluvastatin and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of Fluvastatin acetonide, with a specific focus on preventing the formation of the undesired lactone byproduct.

The following sections are designed to provide both a theoretical understanding of the underlying chemical principles and practical, actionable protocols to ensure the successful synthesis of the active hydroxy acid form of Fluvastatin.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Fluvastatin acetonide, and why is its hydrolysis a critical step?

Fluvastatin acetonide is a protected form of Fluvastatin where the 3,5-diol functional group is masked as an isopropylidene ketal, also known as an acetonide. This protection strategy is often employed during multi-step syntheses to prevent the diol from undergoing unwanted side reactions.

The hydrolysis of the acetonide is a deprotection step designed to regenerate the 3,5-diol, yielding the active hydroxy acid form of Fluvastatin. This active form is the pharmacologically relevant molecule that inhibits HMG-CoA reductase. Precise control over this hydrolysis is crucial because incomplete or improperly controlled reactions can lead to the formation of impurities, most notably the inactive lactone form.

Q2: What is the Fluvastatin lactone, and why is its formation problematic?

The Fluvastatin lactone is an inactive, cyclic ester formed through an intramolecular reaction between the carboxylic acid group and the 5-hydroxyl group of the Fluvastatin molecule. Its formation is a significant issue for several reasons:

  • Reduced Yield: Formation of the lactone directly decreases the yield of the desired active hydroxy acid.

  • Pharmacological Inactivity: The lactone form of most statins, including Fluvastatin, is inactive. While some statins are administered as lactone prodrugs, the goal of this specific hydrolysis is to obtain the active form.[1][2]

  • Purification Challenges: The lactone has similar polarity and molecular weight to the desired product, which can complicate downstream purification processes.

Q3: What are the primary factors that promote the formation of the lactone during hydrolysis?

Lactone formation is primarily driven by acidic conditions.[1][3] The interconversion between the hydroxy acid and lactone forms of Fluvastatin is a pH-dependent equilibrium.[1][3][4][5]

  • Acidic pH: Acidic conditions (pH < 7) catalyze both the hydrolysis of the acetonide and the subsequent lactonization. The activation barriers for both the forward (lactonization) and reverse (lactone hydrolysis) reactions are comparable under acidic conditions, allowing an equilibrium to be established where both forms can coexist.[4][5]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the lactonization reaction to occur more rapidly.

  • Solvent Choice: The choice of solvent can influence the stability of the transition state for lactonization.

Q4: How does pH affect the equilibrium between Fluvastatin and its lactone?

The pH of the reaction medium is the most critical parameter.

  • Under acidic conditions (e.g., pH 4.5), the equilibrium can favor the lactone form, or at least allow for a significant population of both species to exist.[1]

  • Under neutral to basic conditions (pH ≥ 7), the equilibrium strongly favors the open, active hydroxy acid form.[1][2] In basic media, the carboxylic acid is deprotonated to the carboxylate anion, which is not electrophilic and thus cannot react with the hydroxyl group. Furthermore, the activation barrier for the hydrolysis of the lactone back to the hydroxy acid is significantly lower under basic conditions (around 9 kcal/mol) compared to the reverse reaction (around 28 kcal/mol), making the lactone form unstable.[3][4][5]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the hydrolysis of Fluvastatin acetonide.

Problem Potential Cause(s) Recommended Solution(s)
High levels of lactone formation detected post-hydrolysis. 1. Excessively acidic conditions: Standard Brønsted acids (e.g., HCl, H2SO4) used for acetonide cleavage are also potent catalysts for lactonization.[6]1a. Use milder acidic catalysts: Consider using Lewis acids like FeCl3 or CuCl2, which can be more selective for acetonide hydrolysis with less lactonization.[6] 1b. Employ a buffered system: Perform the hydrolysis in a buffered solution (e.g., acetic acid/acetate buffer) to maintain a precise and stable pH, ideally around pH 5-6, to achieve acetonide cleavage while minimizing lactonization. 1c. Two-step pH adjustment: After the initial acidic hydrolysis, immediately adjust the pH of the reaction mixture to a slightly basic condition (pH 8-9) to hydrolyze any formed lactone back to the desired hydroxy acid.
Incomplete hydrolysis of the acetonide. 1. Insufficient acid catalyst or reaction time. 2. Low reaction temperature. 1. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. If the reaction stalls, a small, incremental addition of the acid catalyst may be necessary. 2. Optimize temperature: While avoiding excessive heat, a modest increase in temperature (e.g., to 30-40 °C) can improve the rate of hydrolysis. Determine the optimal temperature empirically.
Both starting material and lactone are present in the final product. Reaction conditions are suboptimal, allowing for both incomplete hydrolysis and subsequent lactonization of the formed product.This indicates a need for a complete re-evaluation of the reaction conditions. Start by focusing on achieving complete hydrolysis first, even if some lactone is formed. Once complete conversion of the starting material is confirmed, implement the pH adjustment strategy (raising pH to >8) to convert the lactone to the hydroxy acid.
Difficulty in separating the lactone from the Fluvastatin product. Similar chromatographic behavior of the two compounds.Optimize chromatographic conditions: - HPLC: Use a high-resolution C18 column with a methanol/water or acetonitrile/water mobile phase, potentially with a pH modifier like 0.1% orthophosphoric acid to improve separation.[7] Gradient elution may be required. - Column Chromatography: Employ a high-quality silica gel and test various solvent systems (e.g., chloroform/hexane/methanol/acetic acid combinations) to maximize the difference in retention factors (Rf).[8]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Optimized Two-Stage Hydrolysis of Fluvastatin Acetonide

This protocol is designed to maximize the yield of the hydroxy acid by first ensuring complete deprotection and then converting any formed lactone byproduct.

Step 1: Acetonide Deprotection (Acidic Stage)

  • Dissolve Fluvastatin acetonide in a suitable solvent mixture (e.g., a 3:1 mixture of acetonitrile and water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a catalytic amount of a mild acid catalyst (e.g., 0.1 M aqueous solution of pyridinium p-toluenesulfonate (PPTS) or 80% aqueous acetic acid).

  • Stir the reaction at room temperature and monitor its progress every 30 minutes using HPLC or TLC.

  • Once the starting material is fully consumed (typically 2-4 hours), proceed immediately to the next stage.

Step 2: Lactone Reversion (Basic Stage)

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly add a 0.5 M aqueous solution of sodium bicarbonate (NaHCO3) or another mild base, monitoring the pH until it stabilizes between 8.0 and 8.5.

  • Stir the mixture at room temperature for an additional 1-2 hours. This will hydrolyze the lactone back to the sodium salt of the hydroxy acid.

  • Monitor the disappearance of the lactone peak by HPLC.

  • Once the reaction is complete, proceed with standard aqueous work-up and extraction procedures.

Protocol 2: Analytical Monitoring by HPLC

Accurate monitoring is key to troubleshooting and optimization.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7][9]

  • Mobile Phase: A gradient of methanol and water (with 0.1% orthophosphoric acid) or an isocratic mixture of methanol and 0.10 M ammonium acetate (70:30, v/v).[7][9]

  • Flow Rate: 1.0 mL/min.[7][9]

  • Detection: UV at 240 nm or 305 nm.[7][9]

  • Expected Elution Order: Under typical reverse-phase conditions, the more non-polar lactone will have a longer retention time than the more polar hydroxy acid. The Fluvastatin acetonide will be the most non-polar and have the longest retention time.

Part 4: Mechanistic Diagrams

The following diagrams illustrate the key chemical transformations involved in the hydrolysis and the competing lactonization pathway.

Hydrolysis_Lactonization Acetonide Fluvastatin Acetonide Intermediate Protonated Acetonide Acetonide->Intermediate + H⁺ (Acid Catalyst) Diol Fluvastatin (Hydroxy Acid Form) Intermediate->Diol + H₂O - Acetone - H⁺ Lactone Fluvastatin Lactone Diol->Lactone + H⁺ (Acidic pH) - H₂O Lactone->Diol + OH⁻ (Basic pH) + H₂O

Caption: Reaction pathway for Fluvastatin acetonide hydrolysis and lactone equilibrium.

Troubleshooting_Logic Start Start: Fluvastatin Acetonide Hydrolysis Check_Completion Check Reaction (TLC/HPLC) Start->Check_Completion Analysis Analyze Product Mixture Check_Completion->Analysis Reaction Complete Incomplete Problem: Incomplete Hydrolysis Check_Completion->Incomplete Incomplete Lactone_High Problem: High Lactone Content Analysis->Lactone_High > 5% Lactone Success Success: Pure Fluvastatin Hydroxy Acid Analysis->Success < 5% Lactone Sol_Incomplete Solution: - Increase reaction time - Add more catalyst - Slightly increase temp. Incomplete->Sol_Incomplete Sol_Lactone Solution: - Use milder acid - Lower temperature - Adjust pH to > 8 post-reaction Lactone_High->Sol_Lactone Sol_Incomplete->Start Re-run Sol_Lactone->Start Re-run with new conditions

Caption: Troubleshooting workflow for Fluvastatin acetonide hydrolysis.

References

  • Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2006). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Organic & Biomolecular Chemistry, 4(23), 4299–4306. [Link]

  • ResearchGate. (n.d.). General mechanism for the d-lactonisation of hydroxy acids. Retrieved from [Link]

  • Hoffmann, M. et al. (2006). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. PDF available on ResearchGate. [Link]

  • TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. [Link]

  • Royal Society of Chemistry. (2006). DFT study on hydroxy acid–lactone interconversion of statins: the case of fluvastatin. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Acetonide. Retrieved from [Link]

  • (n.d.). Mechanism for protection and hydrolysis of acetonide groups. Retrieved from [Link]

  • (n.d.). Protecting Groups in Organic Chemistry. Retrieved from [Link]

  • Wu, Q., et al. (2006). Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride. Letters in Organic Chemistry, 3, 271-274. [Link]

  • JochM, J., et al. (2024). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI. [Link]

  • Attia, K. A. M., et al. (2015). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Brazilian Chemical Society, 26(9), 1856-1866. [Link]

  • Agilent Technologies. (2014). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. [Link]

  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21–26. [Link]

  • du Preez, J. L., et al. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. PubMed, 44(5), 627-634. [Link]

Sources

Stability of Fluvastatin acetonide tert-butyl ester under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photostability of Fluvastatin Acetonide tert-Butyl Ester

Document ID: FLV-INT-042 | Version: 2.1 | Status: Active

Introduction: The Chromophore Challenge

Welcome to the Technical Support Center. You are likely here because you have observed an unexplained drop in purity or the appearance of "ghost peaks" in your HPLC chromatograms for Fluvastatin acetonide tert-butyl ester (hereafter referred to as FLV-Ac-tBu ).

The Core Issue: While the acetonide and tert-butyl ester groups effectively protect the diol and carboxylic acid functionalities during synthesis, they do not protect the molecule's core chromophore. The indole ring conjugated with the heptenoic side chain (specifically the C6=C7 double bond) creates a highly photosensitive system.

Upon exposure to UV or even ambient visible light, FLV-Ac-tBu undergoes two primary degradation pathways:

  • Geometric Isomerization: Rapid conversion from the active (E)-isomer (trans) to the inactive (Z)-isomer (cis).

  • Oxidative Photocyclization: Formation of irreversible phenanthrene-like or benzocarbazole derivatives.

This guide provides the diagnostic tools, testing protocols, and handling strategies required to secure your intermediate's integrity.

Module 1: Diagnostics & Troubleshooting

Is It Light Damage? (The "Ghost Peak" Phenomenon)

Use this diagnostic logic to determine if your impurity profile is light-induced.

SymptomLikely Root CauseConfirmation Test
New peak (RRT ~0.9 - 1.1)

Isomerization.
The Z-isomer is the primary photoproduct. It often co-elutes or elutes very close to the main peak depending on the column.
Run HPLC with a Diode Array Detector (DAD). The UV spectrum of the impurity will be nearly identical to the parent.
New peak (RRT > 1.2) Photocyclization (Benzocarbazole). These are highly lipophilic, irreversible degradation products formed under intense UV exposure.Check absorbance maxima; these products often show a bathochromic shift (red shift) due to extended conjugation.
Purity drop in solution vs. solid Solvent-Mediated Photolysis. Statins are significantly more labile in solution (especially dilute) than in crystalline form.Compare "Dark Control" solution vs. "Benchtop" solution (See Module 2).
Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic fate of FLV-Ac-tBu under light exposure.

Fluvastatin_Degradation Light Light Source (UV/Vis) Parent FLV-Ac-tBu (E-Isomer) Active Intermediate Light->Parent hv Absorption Excited Excited Singlet/Triplet State Parent->Excited Excitation Z_Iso Z-Isomer (Major Impurity) Reversible Excited->Z_Iso Isomerization (Fast) Cyclic Cyclized Product (Phenanthrene-like) Irreversible Excited->Cyclic Oxidative Cyclization (Slow) Z_Iso->Excited hv

Caption: Figure 1. Photochemical degradation pathways of Fluvastatin intermediates. The E-to-Z isomerization is the dominant kinetic pathway.

Module 2: Experimental Protocols

Protocol: Forced Degradation (Photostability)

Objective: To confirm photosensitivity and validate analytical methods (HPLC) for separating the Z-isomer from the E-isomer. This protocol is adapted from ICH Q1B guidelines but tailored for synthesis intermediates.

Reagents & Equipment
  • Light Source: Cool White Fluorescent Lamp (ISO 10977) or Xenon Arc Lamp.

  • Sample: FLV-Ac-tBu (Solid and Solution).

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

  • Control: Aluminum foil.[1][2]

Step-by-Step Workflow
  • Preparation of Solution:

    • Dissolve 10 mg of FLV-Ac-tBu in 10 mL of ACN (Concentration: 1 mg/mL).

    • Note: Avoid chlorinated solvents (e.g., DCM) as they can generate free radicals under UV, accelerating degradation.

  • Sample Segmentation:

    • Vial A (Light Exposed): Clear glass HPLC vial, filled and capped.

    • Vial B (Dark Control): Clear glass HPLC vial, wrapped tightly in aluminum foil , filled and capped.

  • Exposure:

    • Place Vial A and Vial B in a photostability chamber (or under a D65 lamp) for 1 to 4 hours .

    • Field Insight: Unlike final drug products which require 1.2 million lux-hours, this intermediate is so sensitive that 1 hour is usually sufficient to generate detectable impurities for method validation.

  • Analysis:

    • Inject both samples immediately into HPLC.

    • Calculation:

      
      
      
  • Acceptance Criteria:

    • Vial B (Dark) must show < 0.5% change from T=0.

    • Vial A (Light) should show distinct peaks for the Z-isomer. If Vial A shows >5% degradation, the compound is classified as Photosensitive .

Module 3: Mitigation Strategies

Handling & Storage Matrix

Once photosensitivity is confirmed, adopt these strict handling protocols.

StageStandard Operating Procedure (SOP)
Synthesis Reactors must be shielded with amber UV-blocking film. If using glass flasks, wrap in aluminum foil.
Purification Column chromatography columns must be wrapped in foil. Fraction collection tubes must be amber or wrapped.
Drying Vacuum ovens must be located away from direct windows. Viewports should be covered.
Storage Container: Amber glass or double polyethylene bags inside a fiber drum (opaque).Temp: 2-8°C (Refrigerated) is recommended to slow radical propagation if limited light leaks occur.
Workflow Visualization: The "Dark Chain" of Custody

Handling_Workflow Synth Synthesis Reactor (Amber Film Wrapped) Isolate Isolation/Filtration (Low Light Room) Synth->Isolate < 30 mins exposure Dry Drying (Foil-Covered Vacuum Oven) Isolate->Dry Rapid Transfer Store Storage (Amber Vial @ 4°C) Dry->Store Flush with N2

Caption: Figure 2. The "Dark Chain" workflow to minimize light exposure during processing.

Frequently Asked Questions (FAQs)

Q1: Does the acetonide protection group offer any UV stability? A: No. The acetonide group protects the 3,5-hydroxyls from chemical side reactions (like lactonization), but it is transparent to UV light. The light energy is absorbed by the indole-fluorophenyl moiety, which remains fully exposed.

Q2: Can I reverse the


 isomerization? 
A:  In theory, photo-stationary states exist where 

can convert back to

, but in practice, this is not a viable purification method. The

-isomer is considered a critical impurity. If your batch has isomerized significantly (>1%), recrystallization is usually required to purge the

-isomer, as it has different solubility properties.

Q3: Is amber glassware enough? A: For solid storage, yes. For dilute solutions (e.g., HPLC samples), standard amber glass cuts UV <380nm but may let through blue visible light (400-450nm), which can still trigger degradation over long periods (24h+). For autosamplers, always use amber vials and keep the compartment temperature cooled (


C).

Q4: Why does the degradation happen faster in acetone/acetonitrile than in methanol? A: Solvent polarity and viscosity affect the lifetime of the excited state. Furthermore, trace oxygen solubility varies by solvent. While Fluvastatin degradation is primarily unimolecular (isomerization), oxidative cyclization requires oxygen. Degassing solvents can slightly retard the oxidative pathway but will not stop isomerization.

References

  • International Conference on Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[3][4] European Medicines Agency.

  • Mielcarek, J., et al. (2009).[5] Photodegradation of Fluvastatin in aqueous and methanol medias.[5][6] Journal of Pharmaceutical and Biomedical Analysis. (Discusses the formation of the Z-isomer and cyclized products).

  • Cermola, F., et al. (2007).[7] Structure elucidation of photoproducts of fluvastatin. (Detailed mechanistic insight into the benzocarbazole formation).

  • Jarmużek, D., et al. (2017).[8] Experimental and theoretical studies on fluvastatin primary photoproduct formation.[5][8] Physical Chemistry Chemical Physics.[8] (Confirming the quantum yield of photodegradation).

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Chiral Purity Testing of Fluvastatin Acetonide Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on ensuring the stereochemical integrity of the Fluvastatin acetonide intermediate. As researchers and drug development professionals, we understand that the therapeutic efficacy and safety of a chiral drug are intrinsically linked to its enantiomeric purity.[1][2] Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is marketed as a racemic mixture of the (+)-3R, 5S and (-)-3S, 5R enantiomers.[3][4][5] However, the pharmacological activity resides predominantly in the (3R,5S)-enantiomer.[5][6]

The Fluvastatin acetonide intermediate is a critical precursor in the synthesis pathway where the syn-dihydroxy stereochemistry is protected. Ensuring the chiral purity at this stage is paramount, as it dictates the stereochemical quality of the final Active Pharmaceutical Ingredient (API). A failure to control enantiomeric excess here can lead to costly and complex purification challenges downstream or result in a final product with inconsistent pharmacological activity.

This guide provides an in-depth comparison of modern analytical techniques for this specific application, offers a detailed, field-proven experimental protocol, and is grounded in the principles of scientific integrity and regulatory compliance.

Part 1: Comparative Analysis of Analytical Methodologies

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the formation of transient diastereomeric complexes.[3][7] This is achieved by using a chiral environment, either a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis.[7][8] The choice of technique depends on factors such as available instrumentation, required sensitivity, analysis speed, and environmental impact.

Below is a comparison of the three most powerful techniques for the chiral analysis of the Fluvastatin acetonide intermediate.

Technique Principle of Separation Advantages for Fluvastatin Intermediate Disadvantages & Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP). Polysaccharide-based CSPs are common.[5][9][10]High Robustness & Versatility: Well-established, highly reproducible, and easily transferable between labs.[11] Wide Availability: HPLC systems are standard in any pharmaceutical QC/R&D lab. Excellent Scalability: Methods can be adapted from analytical to preparative scale.Solvent Consumption: Normal-phase methods, often used for intermediates, can use environmentally less friendly solvents. Longer Run Times: Compared to SFC, analysis can be slower.
Chiral Supercritical Fluid Chromatography (SFC) Partitioning chromatography using a supercritical fluid (typically CO₂) as the primary mobile phase with a chiral stationary phase.[12]High Speed & Efficiency: Low viscosity of supercritical CO₂ allows for high flow rates and rapid separations.[7][13] Green Chemistry: Significantly reduces the use of organic solvents.[14] Orthogonal Selectivity: Can often provide different separation patterns compared to HPLC.Specialized Equipment: Requires a dedicated SFC system, which is less common than HPLC. Solubility Issues: The non-polar nature of CO₂ may require higher percentages of co-solvents for some analytes.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field. Separation is achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte (BGE).[3][8][15]High Separation Efficiency: Generates very sharp peaks and can resolve closely related impurities. Minimal Sample/Reagent Use: Extremely low consumption of sample and reagents aligns with green chemistry principles.[1] Rapid Method Development: Easy to screen different chiral selectors by simply changing the BGE.[15]Lower Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length. Lower Precision: Injection volumes can be less precise than modern HPLC autosamplers, potentially affecting quantitation. Limited to Charged/Polarizable Analytes: While applicable to Fluvastatin, its suitability for the more non-polar acetonide intermediate needs careful evaluation.

Part 2: Recommended Experimental Protocol: Chiral HPLC

While SFC offers speed and CE provides high efficiency, Chiral HPLC remains the gold standard for routine quality control due to its robustness, transferability, and the wealth of available chiral stationary phases. The following protocol provides a validated starting point for determining the enantiomeric purity of the Fluvastatin acetonide intermediate.

Rationale for Method Selection

A normal-phase HPLC method is selected for the acetonide intermediate. The acetonide group increases the compound's non-polar character, making it highly suitable for separation on polysaccharide-based CSPs with non-polar mobile phases. This approach often yields superior chiral recognition and resolution compared to reversed-phase methods for such analytes. A coated cellulose-based CSP, such as Chiralcel OD-H, is a proven choice for Fluvastatin and related structures.[5]

Step-by-Step Protocol
  • Instrumentation & Materials

    • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a UV/Vis or Diode Array Detector (DAD).

    • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm.

    • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

    • Reference Standards: High-purity samples of the desired Fluvastatin acetonide enantiomer and its undesired enantiomer.

  • Chromatographic Conditions

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).

      • Scientist's Note: The Hexane/IPA ratio is the primary driver of retention and resolution. A higher percentage of IPA will decrease retention time but may reduce resolution. The small amount of TFA is added to sharpen peaks by minimizing ionic interactions with any free silanols on the silica support.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

      • Scientist's Note: Temperature control is critical for reproducible chiral separations as enantioselectivity can be temperature-dependent.

    • Detection Wavelength: 242 nm.[11]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation

    • Diluent: Mobile Phase (n-Hexane/IPA, 90:10).

    • System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of the desired enantiomer and 0.5% (0.0025 mg/mL) of the undesired enantiomer. This solution is used to verify the system's ability to resolve and detect the minor enantiomer.

    • Test Sample Preparation: Accurately weigh and dissolve the Fluvastatin acetonide intermediate sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Data Acquisition and Analysis

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution. The resolution between the two enantiomer peaks should be ≥ 2.0.

    • Inject the Test Sample solution in duplicate.

    • Identify the peaks based on the retention times obtained from the reference standards.

    • Calculate the percentage of the undesired enantiomer using the area percent method:

      % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Hexane/IPA/TFA) prep_sample Prepare Sample & SSS (0.5 mg/mL in Diluent) prep_mobile->prep_sample equilibrate Equilibrate System (Stable Baseline) prep_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_sss Inject System Suitability (Resolution ≥ 2.0) inject_blank->inject_sss inject_sample Inject Test Sample inject_sss->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % Undesired Enantiomer (Area Percent Method) integrate->calculate report Report Result calculate->report

Caption: High-level workflow for the chiral HPLC analysis of Fluvastatin acetonide intermediate.

Part 3: The Imperative of Method Validation

A protocol is only as reliable as its validation. Every analytical method used in a regulated environment must be validated to demonstrate it is fit for its intended purpose.[16][17] This process provides documented evidence that the method has the required performance characteristics to deliver reliable, accurate, and reproducible results. The validation should be conducted in accordance with ICH Q2(R2) and USP General Chapter <1225> guidelines.[17][18][19][20]

Key Validation Parameters for a Chiral Purity Method
Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte enantiomers in the presence of other components (e.g., impurities, starting materials).The main enantiomer peak is pure, and the undesired enantiomer is well-resolved from all other peaks (Resolution ≥ 2.0).
Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.Typically, a signal-to-noise ratio of ~10:1. Precision (%RSD) at this concentration should be ≤ 10%.
Linearity To demonstrate a direct proportional relationship between the concentration of the undesired enantiomer and the detector response.A linear regression analysis should show a correlation coefficient (r²) ≥ 0.995 over a range (e.g., LOQ to 150% of the specification limit).
Accuracy The closeness of the test results to the true value. Assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.Recovery should be within 90.0% - 110.0% for the spiked levels of the undesired enantiomer.
Precision The degree of agreement among individual test results when the method is applied repeatedly. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) of results should be ≤ 10% for the undesired enantiomer.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., %IPA, flow rate, temperature).The resolution and quantitative results should remain within acceptable limits during the varied conditions.
Logical Flow of Method Validation

G cluster_core Dev Method Development Spec Specificity Dev->Spec Foundation LOQ Limit of Quantitation (LOQ) Spec->LOQ Establishes baseline Lin Linearity Spec->Lin Acc Accuracy Spec->Acc Prec Precision Spec->Prec LOQ->Lin Defines lower limit of range Final Validated Method (Fit for Purpose) Lin->Final Core Performance Characteristics Acc->Final Core Performance Characteristics Prec->Final Core Performance Characteristics Robust Robustness Final->Robust Ensures transferability

Caption: Interrelationship of key parameters in analytical method validation.

Conclusion

The rigorous control of chiral purity for the Fluvastatin acetonide intermediate is a non-negotiable aspect of quality control in the synthesis of Fluvastatin. While SFC and CE present compelling advantages in speed and efficiency, the robustness and universal availability of Chiral HPLC make it the most pragmatic and reliable choice for most R&D and QC laboratories.

The provided HPLC protocol serves as a robust starting point, but it is the self-validating system of a thoroughly executed method validation that provides ultimate confidence in the reported results. By grounding our experimental choices in scientific rationale and adhering to global regulatory standards like ICH Q2(R2), we ensure the development of safe, effective, and high-quality pharmaceuticals.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved February 24, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 24, 2026, from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved February 24, 2026, from [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI. Retrieved February 24, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 24, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved February 24, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 24, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved February 24, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved February 24, 2026, from [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). International Labmate. Retrieved February 24, 2026, from [Link]

  • Applications of Capillary Electrophoresis in Pharmaceutical Analysis. (2015, September 5). ResearchGate. Retrieved February 24, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 24, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). USP. Retrieved February 24, 2026, from [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. (n.d.). Springer Nature Experiments. Retrieved February 24, 2026, from [Link]

  • Fluvastatin. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. (2001, December 5). PubMed. Retrieved February 24, 2026, from [Link]

  • [Chiral separation of fluvastatin enantiomers with in vitro cellular method]. (2011, January 15). PubMed. Retrieved February 24, 2026, from [Link]

  • Fluvastatin. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Fluvastatin. (n.d.). PharmaCompass. Retrieved February 24, 2026, from [Link]

  • Chiral Separation of Fluvastatin Enantiomers by Capillary Electrophoresis. (n.d.). DBpia. Retrieved February 24, 2026, from [Link]

  • Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. (2006, March 7). PubMed. Retrieved February 24, 2026, from [Link]

  • Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. (2015, September 14). PMC. Retrieved February 24, 2026, from [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. (2024, August 8). IJNRD.org. Retrieved February 24, 2026, from [Link]

  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.) Methods. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]

  • Column-switching high-performance liquid chromatographic analysis of fluvastatin in rat plasma by direct injection. (2006, June 16). PubMed. Retrieved February 24, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved February 24, 2026, from [Link]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. (2026, February 10). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Static head-space gas chromatography. (n.d.). EDQM. Retrieved February 24, 2026, from [Link]

  • A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. (2020, May 1). PubMed. Retrieved February 24, 2026, from [Link]

  • DEVELOPMENT OF CHROMATOGRAPHIC METHOD FOR DETERMINATION OF DRUGS REDUCING CHOLESTEROL LEVEL – STATINS AND EZETIMIBE. (n.d.). Medical University of Lublin. Retrieved February 24, 2026, from [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved February 24, 2026, from [Link]

  • Journal of Chromatography A. (n.d.). FAGG. Retrieved February 24, 2026, from [Link]

  • SFC Columns for Chiral & Achiral Separations. (n.d.). Waters Corporation. Retrieved February 24, 2026, from [Link]

  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025, February 4). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Spectroscopy Online. Retrieved February 24, 2026, from [Link]

  • Process and intermediates for the selective synthesis of fluvastatin. (n.d.). Google Patents.
  • Process and intermediates for the selective synthesis of fluvastatin and use thereof. (n.d.). Google Patents.
  • Fluvastatin-impurities. (n.d.). Pharmaffiliates. Retrieved February 24, 2026, from [Link]

  • Fluvastatin Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 24, 2026, from [Link]

  • Process and intermediates for the selective synthesis of Fluvastatin. (n.d.). Google Patents.

Sources

Mass Spectrometry (LC-MS) Identification of Fluvastatin Acetonide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Profiling Challenge

In the synthesis and stability testing of Fluvastatin Sodium , distinguishing between closely related process impurities is a critical regulatory requirement (ICH Q3A/B). While Fluvastatin Lactone is the most commonly discussed degradant, Fluvastatin Acetonide represents a distinct class of process-related impurities—often originating as synthetic intermediates (e.g., t-butyl ester acetonides) that escape final deprotection steps.

This guide provides an objective technical comparison between Standard LC-UV and High-Resolution LC-MS (HRMS) for the identification of Fluvastatin Acetonide. We demonstrate why LC-MS is not merely an alternative, but the mandatory tool for definitive structural elucidation of this impurity class.

Defining the Analyte: What is Fluvastatin Acetonide?

"Fluvastatin Acetonide" typically refers to the cyclic isopropylidene ketal protection of the 3,5-dihydroxy side chain. It is most frequently encountered in two forms during the manufacturing process:

  • Fluvastatin t-Butyl Ester Acetonide (CAS: 500731-91-9): A key intermediate in the stereoselective synthesis of the statin side chain.

  • Fluvastatin Methyl Ester Acetonide: An alternative intermediate.

Chemical Distinction:

  • Fluvastatin (Free Acid): MW 411.47 | Monoisotopic Mass: 411.18

  • Fluvastatin Acetonide (Acid form): MW ~451.5 (Parent + 40 Da)

  • Fluvastatin t-Butyl Ester Acetonide: MW 507.6 (Parent t-Butyl Ester + 40 Da)

The "Acetonide" modification adds a rigid isopropylidene ring, significantly altering lipophilicity and fragmentation behavior compared to the open-chain dihydroxy acid or the closed-ring lactone.

Comparative Analysis: LC-UV vs. LC-MS/MS

The following table summarizes the performance metrics of identifying Fluvastatin Acetonide using standard UV detection versus Mass Spectrometry.

Table 1: Performance Comparison Matrix
FeatureMethod A: HPLC-UV (254/305 nm) Method B: LC-ESI-MS/MS (Q-TOF/Orbitrap) Verdict
Specificity Low. Relies solely on Retention Time (RT). Acetonides are highly lipophilic and may co-elute with other esters or dimers.High. Discriminates based on exact m/z. Can resolve co-eluting peaks using Extracted Ion Chromatograms (EIC).LC-MS Wins
Sensitivity Moderate. LOD ~0.05-0.1%. Limited by the fluorophore's extinction coefficient, which is unchanged by the acetonide group.High. LOD <0.01%. The acetonide group often enhances ionization efficiency in ESI+ due to increased hydrophobicity.LC-MS Wins
Structural ID None. Cannot distinguish between an acetonide and a simple alkyl ester without a reference standard.Definitive. Characteristic neutral loss of Acetone (58 Da) in MS/MS spectra confirms the acetonide structure.LC-MS Wins
Risk of Artifacts Neutral. High (if not controlled). Using acetone in the mobile phase with acidic buffers can create acetonide artifacts in-source.Method A Wins

Scientific Rationale & Mechanism

Formation Pathway (The "Why")

Understanding the origin of the impurity is essential for controlling it. The acetonide is rarely a degradation product of the final drug substance (unless stored in acetone/acid); it is almost exclusively a carryover intermediate .

Fluvastatin_Acetonide_Pathway Start Synthetic Precursor (Aldehyde) Step1 Condensation & Reduction Start->Step1 + Acetoacetate Intermediate Fluvastatin t-Butyl Ester Acetonide (The Impurity) Step1->Intermediate Stereoselective Synthesis Deprotection Acid Hydrolysis (Deprotection) Intermediate->Deprotection Process Step Final Fluvastatin Sodium (API) Intermediate->Final Incomplete Reaction (Carryover) Deprotection->Final Successful Conversion

Figure 1: Origin of Fluvastatin Acetonide. The impurity arises when the deprotection step is incomplete, carrying the intermediate forward into the final API.

Mass Spectrometry Logic (The "How")

To identify the acetonide, we look for a specific mass shift.

  • Transformation: Diol (-OH, -OH)

    
     Acetonide (>C(CH3)2).
    
  • Mass Calculation: Add Acetone (58.04) - Water (18.01) = +40.03 Da .

If you observe a peak at [M+H]+ + 40 Da relative to the parent ester, it is a strong candidate for the acetonide.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to positively identify Fluvastatin t-Butyl Ester Acetonide using LC-MS/MS.

Step 1: Sample Preparation
  • Solvent: Dissolve sample in Acetonitrile:Water (50:50) .

    • Critical Caution:Do NOT use Acetone or Methanol/Acid mixtures as the diluent. Acetone can react with Fluvastatin in the presence of acid to form the acetonide artifact during analysis, leading to false positives.

  • Concentration: Prepare at 0.5 mg/mL for impurity profiling.

Step 2: LC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for [M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Equilibration)

    • 2-15 min: 30%

      
       95% B (Acetonides are highly lipophilic and elute late).
      
    • 15-20 min: 95% B (Wash).

Step 3: MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI).

  • Scan Mode: Full Scan (m/z 100-1000) followed by Targeted MS/MS.

  • Target m/z (for t-Butyl Ester Acetonide): ~508.3 [M+H]+.

  • Target m/z (for Methyl Ester Acetonide): ~466.2 [M+H]+.

Step 4: Data Interpretation Workflow

Use the following logic gate to confirm identity.

MS_Logic_Tree Scan Full Scan MS1 (Identify Precursor) CheckMass Is m/z = Parent + 40 Da? Scan->CheckMass MS2 Perform MS/MS (Collision Energy 20-30 eV) CheckMass->MS2 Yes ResultNo Suspect Other Alkylated Impurity CheckMass->ResultNo No FragCheck Loss of 58 Da (Acetone)? MS2->FragCheck ResultYes CONFIRMED: Fluvastatin Acetonide FragCheck->ResultYes Yes (Diagnostic) FragCheck->ResultNo No

Figure 2: MS/MS Decision Tree for Acetonide Identification. The neutral loss of 58 Da is the "fingerprint" of the isopropylidene ketal.

References

  • PubChem. (2023). Fluvastatin t-butyl ester.[1][2][3][4][5] National Library of Medicine. CID 10115940. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.).Fluvastatin Sodium Monograph. (Refer to current edition for standard impurity lists).
  • VEEPrho. (2023). Fluvastatin Impurities and Reference Standards. Available at: [Link]

  • ChemWhat. (2023). (3R,5S)-Fluvastatin-3,5-acetonide tert-butyl ester CAS 500731-91-9. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Risk Assessment: The "Why" Behind the Protocol

As researchers, we often fall into the trap of treating intermediates with less rigor than the final Active Pharmaceutical Ingredient (API).[1] This is a critical error when handling (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 129332-29-2).

This compound is not just a generic reagent; it is a Late-Stage Chiral Intermediate .[1] Its structural homology to the final Fluvastatin molecule suggests it possesses significant biological activity, specifically HMG-CoA reductase inhibition potential.[1] Furthermore, the tert-butyl ester and acetonide protecting groups increase its lipophilicity, enhancing its ability to penetrate the stratum corneum (skin barrier).

The Core Hazard Profile:

  • Bioactivity: Treated as Occupational Exposure Band (OEB) 3 (Potent Compound) until definitive toxicology proves otherwise.[1]

  • Physical State: Fine crystalline powder.[1] High potential for electrostatic charging and aerosolization.[1]

  • Chemical Moiety: Fluorinated aromatic ring.[1] Requires specific disposal protocols to prevent environmental persistence.[1][2][3]

The PPE Matrix: A Layered Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the energy and potential exposure of the task.[1]

Table 1: Task-Based PPE Requirements

Exposure ZoneTask DescriptionRespiratory ProtectionDermal ProtectionOcular Protection
Zone A (Low Energy) Storage retrieval, sealed container inspection.N95 (Minimum)Single Nitrile (4 mil, accelerator-free)Safety Glasses with Side Shields
Zone B (High Risk) Weighing , dispensing, charging reactors, open-flask handling.P100 / N99 Half-Mask OR PAPR (if >100g)Double Gloving (Inner: Latex/Nitrile, Outer: High-Breakthrough Nitrile)Goggles (Indirect Vent) or Face Shield
Zone C (Emergency) Spill cleanup (>10g), glass breakage containment.[1]Full-Face Respirator (P100 + Organic Vapor Cartridge)Chem-Tape sealed Tyvek Suit + Laminate (Silver Shield) GlovesIntegrated into Full-Face Mask
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Scientist Insight: Why double glove? The tert-butyl moiety renders this molecule lipophilic. Standard nitrile breakthrough times can be reduced by the presence of organic solvents (e.g., Ethyl Acetate) often used in its dissolution.[1] The inner glove provides a "color-indicator" barrier; if you see a tear or stain on the outer glove, you doff immediately.[1]

Engineering Controls & Operational Workflow

PPE is the last line of defense.[1] The primary barrier must be containment.[1]

A. The "Static-Dissipative" Weighing Protocol

This powder is prone to static buildup.[1] An electrostatic discharge (ESD) event can disperse the powder (loss of containment) or ignite flammable solvents nearby.[1]

  • Environment: All open handling must occur within a Class II Biosafety Cabinet or a Vented Balance Enclosure (VBE) .[1] Face velocity must be verified >0.5 m/s.[1]

  • Ionization: Use a benchtop ionizing fan directed at the balance to neutralize static charge on the spatula and weigh boat.[1]

  • Transfer: Never dump powder. Use a smart-spatula or vibratory feeder to minimize dust clouds.[1]

B. Decontamination (The "Doffing" Sequence)

Most exposure events occur after the experiment, during the removal of PPE.[1]

  • Outer Glove Removal: Remove outer gloves inside the fume hood.[1] Dispose of them as hazardous waste immediately.[1]

  • Solvent Wipe: Wipe the exterior of the reagent bottle with a chemically compatible wipe (ethanol-dampened) before returning it to storage.[1]

  • Hand Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after leaving the lab.[1]

Visualization: The Hierarchy of Exposure Control

The following diagram illustrates the decision logic for handling this fluorinated intermediate.

SafetyProtocol Start Start: Handling (3R,5S)-Fluvastatin Intermediate RiskAssess Risk Assessment: Is Quantity > 10g OR Active Dust Generation? Start->RiskAssess LowRisk Standard Protocol: Fume Hood + N95 + Single Glove RiskAssess->LowRisk No HighRisk Potent Compound Protocol: Vented Enclosure + P100 + Double Glove RiskAssess->HighRisk Yes SolventCheck Solvent Compatibility Check: Avoid DCM (Penetration Risk) LowRisk->SolventCheck StaticControl ESD Control: Ionizing Fan + Grounding HighRisk->StaticControl StaticControl->SolventCheck Disposal Disposal: High-Temp Incineration (Fluorine) SolventCheck->Disposal Post-Experiment

Figure 1: Decision logic for scaling engineering controls and PPE based on quantity and dust generation potential.

Emergency & Disposal Protocols

Spill Management

If (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is spilled:

  • Evacuate: Clear the immediate area of personnel.

  • Dampen: Do not dry sweep.[1] Gently cover the powder with a paper towel dampened with Isopropanol (IPA) to prevent aerosolization.[1]

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with a detergent solution (surfactants lift the lipophilic ester) followed by water.[1]

Waste Disposal (The Fluorine Factor)

This compound contains a Fluorine atom on the aromatic ring.[1]

  • Do NOT dispose of down the drain.[1][4] It is toxic to aquatic life (Chronic Category 3).[2]

  • Do NOT mix with general organic waste if your facility separates halogenated waste.[1]

  • Requirement: It must be sent for High-Temperature Incineration .[1] Standard incineration may not fully mineralize the C-F bond, potentially releasing HF or PFAS-like byproducts.[1] Ensure your waste handler is certified for Halogenated Organics .[1]

References

  • Centers for Disease Control and Prevention (CDC). (2016).[1] Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. NIOSH. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • SafeWork NSW. (2022).[1] Handling Potent Compounds in the Pharmaceutical Industry. Retrieved from [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。